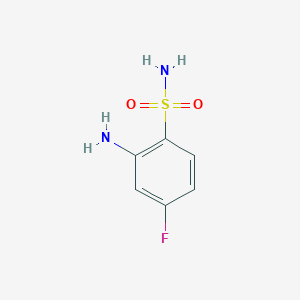

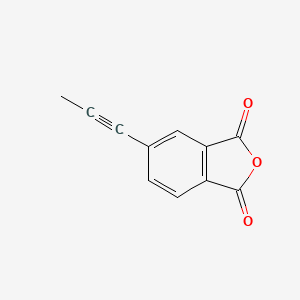

![molecular formula C9H7N3S B1288710 2-(硫氰酸甲基)-1H-苯并[d]咪唑 CAS No. 34091-38-8](/img/structure/B1288710.png)

2-(硫氰酸甲基)-1H-苯并[d]咪唑

描述

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . It’s a key component in many important biological building blocks, such as the amino acid histidine, the neurotransmitter histamine, and the nucleotide bases of DNA that are purines .

Synthesis Analysis

Imidazole synthesis methods have been extensively studied. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . Other methods involve the cyclization of amido-nitriles .

Molecular Structure Analysis

The imidazole ring is planar and aromatic. It has two nitrogen atoms, one of which carries a hydrogen atom, making it a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom .

Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cyclization reactions . They can also react with various functional groups and can be used to construct other heterocycles .

Physical And Chemical Properties Analysis

Imidazole compounds are generally water-soluble due to their polar nature . They are also stable under a variety of conditions, including thermal, acid, base, oxidation, and reduction conditions .

科学研究应用

功能分子的合成

咪唑类化合物,包括2-(硫氰酸甲基)-1H-苯并[d]咪唑,是合成各种日常应用中使用的功能分子的关键组成部分 . 取代咪唑类化合物的区域选择性合成具有战略意义,因为其具有广泛的应用范围 .

医药和农药

咪唑类化合物在医药和农药的传统应用中得到应用 . 例如,N-((1H-苯并咪唑-2-基)甲基)-2-取代-3H-苯并咪唑-5-胺衍生物已被发现具有抗菌活性 .

太阳能电池和光学应用

新兴研究表明,咪唑类化合物正在用于太阳能电池和其他光学应用的染料中 .

功能材料

咪唑类化合物被用于功能材料的开发 . 芳香环中的特定骨架和环境友好的丰富电子使得咪唑类化合物表现出许多独特的化学和物理性质 .

催化

咪唑类化合物也用于催化 . 例如,N-杂环卡宾(NHC),是咪唑类衍生物,已成为现代有机合成的常见物质 .

绿色化学

在超声波照射下合成咪唑类化合物是一种新颖的绿色技术。 它提高了反应速率,提高了产率,并减少了有害溶剂的使用 .

抗菌活性

N-((1H-苯并咪唑-2-基)甲基)-2-取代-3H-苯并咪唑-5-胺衍生物已被合成并研究其抗菌活性 .

酸碱性质

(1H-苯并咪唑-2-基-甲基)膦酸已被合成,并研究了其酸碱性质。 该化合物显示出在水溶液中形成分子内氢键的证据 .

作用机制

Target of Action

Imidazole derivatives have been found to interact with a variety of targets, including monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Imidazole derivatives have been shown to exhibit excellent selectivity activity against certain organisms, suggesting that they may interact with their targets in a way that disrupts essential biological processes .

Biochemical Pathways

Imidazole moieties are known to be involved in the biosynthesis of histidine and purines . Therefore, it’s plausible that this compound could potentially interfere with these pathways, leading to downstream effects.

Pharmacokinetics

The lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly influence their pharmacokinetic properties .

Result of Action

Certain imidazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting that they may have potent antimicrobial effects .

Action Environment

The formation of self-assembled aggregates by imidazole and imidazolium compounds at their bioactive concentrations has been studied, suggesting that the aggregation behavior of these compounds could potentially influence their action .

未来方向

Imidazole compounds continue to be a focus of research due to their wide range of biological activities. They are being explored for potential use in treating various diseases, including cancer . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

生化分析

Biochemical Properties

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and growth .

Molecular Mechanism

At the molecular level, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity. For instance, it inhibits certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of specific substrates . Additionally, 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and DNA, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .

Metabolic Pathways

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins in the cytoplasm and organelles can influence the localization and accumulation of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole within cells .

Subcellular Localization

The subcellular localization of 2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

1H-benzimidazol-2-ylmethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-6-13-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYHFFYLECPPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614047 | |

| Record name | (1H-Benzimidazol-2-yl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34091-38-8 | |

| Record name | (1H-Benzimidazol-2-yl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

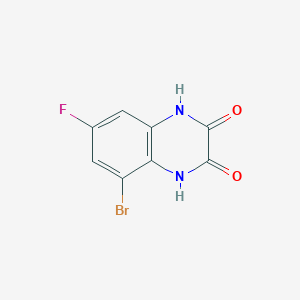

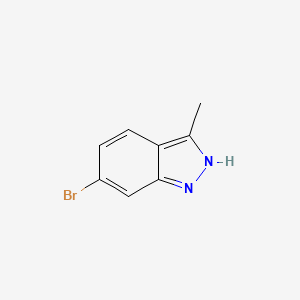

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)